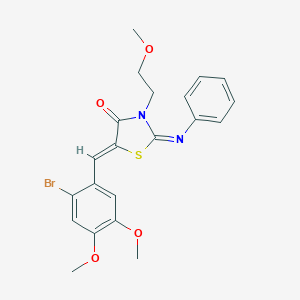![molecular formula C21H19BrN2O5S B306478 2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306478.png)
2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, commonly known as BTE-2, is a thiazolidinedione derivative that has gained attention in recent years due to its potential therapeutic applications. BTE-2 has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of BTE-2 is not fully understood, but it is believed to work through multiple pathways. BTE-2 has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in regulating inflammation and glucose metabolism. BTE-2 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects:
BTE-2 has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, BTE-2 has been shown to improve insulin sensitivity and glucose metabolism. BTE-2 has also been found to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTE-2 in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, BTE-2 has been shown to have a wide range of therapeutic applications, making it a versatile compound for research. However, one limitation of using BTE-2 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on BTE-2. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in vivo. Additionally, BTE-2's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of BTE-2 and its potential interactions with other compounds.
Métodos De Síntesis
BTE-2 can be synthesized through a multi-step process, starting with the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form the thiazolidinedione ring, followed by the addition of 4-methylphenylacetic acid to produce the final product, BTE-2.
Aplicaciones Científicas De Investigación
BTE-2 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various diseases. One study found that BTE-2 exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study showed that BTE-2 had antioxidant properties, reducing oxidative stress in cells. Additionally, BTE-2 has been found to have anti-tumor effects in vitro, inhibiting the growth of cancer cells.
Propiedades
Nombre del producto |
2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C21H19BrN2O5S |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-29-16-9-13(8-15(22)19(16)26)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-4-12(2)5-7-14/h4-10,26H,3,11H2,1-2H3,(H,23,25)/b17-10- |
Clave InChI |
PGQWNKIINMQMSO-YVLHZVERSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Allyloxy)-3,5-dichlorobenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306396.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![1-(2,3-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306400.png)
![(2E,5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306401.png)
![2-[5-(3-allyl-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306404.png)

![2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
![Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306411.png)
![2-[5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306412.png)
![2-{4-[(Z)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B306413.png)
![2-chloro-5-{2,5-dimethyl-3-[(1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B306415.png)
![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)